molecular formula C19H13ClN4O3S B11376359 1-(4-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11376359
M. Wt: 412.8 g/mol
InChI Key: NKGCFUOWJAYHHN-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a methoxybenzothiazolyl group, and a dihydropyridazine carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzothiazole ring: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Introduction of the methoxy group: This step involves the methylation of the benzothiazole derivative using methyl iodide in the presence of a base.

    Formation of the dihydropyridazine ring: This is typically done by reacting a hydrazine derivative with a suitable diketone.

    Coupling of the chlorophenyl group: The final step involves coupling the chlorophenyl group with the dihydropyridazine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C19H13ClN4O3S

Molecular Weight

412.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H13ClN4O3S/c1-27-13-6-7-14-16(10-13)28-19(21-14)22-18(26)17-15(25)8-9-24(23-17)12-4-2-11(20)3-5-12/h2-10H,1H3,(H,21,22,26)

InChI Key

NKGCFUOWJAYHHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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